Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro-
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole , reflects its core structure and substituents. The parent heterocycle is a 4,5-dihydrooxazole (C$$3$$H$$5$$NO), a partially saturated analog of oxazole with two hydrogen atoms retained at the 4- and 5-positions. Key structural features include:
- 4,4-Dimethyl substitution : Two methyl groups at position 4 create steric hindrance and influence ring conformation.
- 2-(2-Methylselanylphenyl) substituent : A phenyl ring substituted with a methylselanyl (-SeCH$$_3$$) group at the ortho position is attached to the heterocycle’s 2-position.
The molecular formula is C$${12}$$H$${15}$$NOSe , with a molecular weight of 270.22 g/mol (calculated from isotopic composition). The SMILES notation (CC1(COC(=N1)C2=CC=CC=C2[Se]C)C) and InChI key (VBLDWIYPYVUIMV-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry.
Table 1: Molecular descriptors of 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole
| Property | Value |
|---|---|
| Molecular formula | C$${12}$$H$${15}$$NOSe |
| Molecular weight | 270.22 g/mol |
| SMILES | CC1(COC(=N1)C2=CC=CC=C2[Se]C)C |
| InChIKey | VBLDWIYPYVUIMV-UHFFFAOYSA-N |
| Hybridization (N, O, Se) | sp$$^2$$, sp$$^3$$, sp$$^3$$ |
X-ray crystallography of related dihydrooxazole derivatives reveals planar oxazoline rings with dihedral angles of ~12° between the heterocycle and aryl substituents. This slight non-planarity minimizes steric clashes between the methylselanyl group and adjacent substituents.
Comparative Analysis of Oxazole and Dihydrooxazole Core Structures
Oxazole (C$$3$$H$$3$$NO) and 4,5-dihydrooxazole differ critically in saturation and electronic properties:
Aromaticity :
- Oxazole’s fully conjugated 6π-electron system enables aromatic stabilization, while 4,5-dihydrooxazole lacks full conjugation due to single bonds at positions 4–5.
- Loss of aromaticity in dihydrooxazole increases nucleophilicity at the nitrogen atom, as seen in its reactivity toward electrophiles.
Geometric Parameters :
- Bond lengths in oxazole average 1.36 Å (C=N) and 1.45 Å (C-O), whereas dihydrooxazole exhibits elongated C-N (1.45 Å) and C-O (1.47 Å) bonds due to reduced π-conjugation.
- Torsional strain in dihydrooxazole is mitigated by methyl substituents at position 4, which enforce a chair-like conformation.
Electronic Effects :
Selenofunctionalization Patterns in Heterocyclic Systems
The 2-methylselanylphenyl group introduces unique reactivity:
Selenium’s Electrophilicity :
- The Se-CH$$3$$ bond (bond dissociation energy: 234 kJ/mol) is weaker than S-CH$$3$$ (272 kJ/mol), facilitating selenium-centered reactions.
- Methylselanyl acts as a directing group in cyclization reactions, as demonstrated in seleniranium ion-mediated ring closures.
Stereoelectronic Effects :
- Hyperconjugation between selenium’s lone pairs and the phenyl π-system delocalizes electron density, reducing aromatic stabilization of the phenyl ring by ~15 kcal/mol.
- The Se···O nonbonded interaction (2.8–3.1 Å) stabilizes transition states in intramolecular cyclizations.
Table 2: Comparative electronegativity and covalent radii of chalcogens
| Element | Electronegativity (Pauling) | Covalent Radius (Å) |
|---|---|---|
| O | 3.44 | 0.66 |
| S | 2.58 | 1.05 |
| Se | 2.55 | 1.20 |
Selenium’s lower electronegativity and larger atomic radius compared to oxygen or sulfur enable distinct reaction pathways, such as selenoxide elimination or -sigmatropic rearrangements.
Properties
CAS No. |
98191-69-6 |
|---|---|
Molecular Formula |
C12H15NOSe |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-methylselanylphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H15NOSe/c1-12(2)8-14-11(13-12)9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 |
InChI Key |
VBLDWIYPYVUIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Se]C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amino Alcohols and Carbonyl Compounds
A common approach to synthesize 4,5-dihydrooxazoles involves the cyclization of β-amino alcohols with carboxylic acid derivatives or aldehydes/ketones. For the target compound, the key steps are:
- Step 1: Preparation of a 2-(2-methylselanylphenyl) amino alcohol intermediate. This can be achieved by nucleophilic substitution or reduction of a corresponding nitro or halogenated precursor bearing the methylselanyl group on the aromatic ring.
- Step 2: Cyclodehydration of the amino alcohol with an appropriate carbonyl compound (e.g., acetone or acetyl derivatives) to form the 4,4-dimethyl-4,5-dihydrooxazole ring. This step often uses dehydrating agents or acidic catalysts.
Thiourea and Diketone Ester Cyclization (Oxazole Synthesis Adapted for Oxazoline)
A patented process for trisubstituted oxazoles involves:
- Reaction of thiourea with diketone esters under controlled conditions.
- Isolation of the oxazole product by precipitation, filtration, and purification steps including silica gel chromatography.
- Although this method targets oxazoles, modifications in reaction conditions and substrates can yield 4,5-dihydrooxazoles (oxazolines) with desired substituents such as methylselanylphenyl groups.
Oxidation of Methylthio Precursors to Methylselanyl Derivatives
- Starting from 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole, oxidation with m-chloroperbenzoic acid (m-CPBA) can convert the methylthio group to methylselanyl analogs.
- This method allows the introduction of selenium functionality post-oxazoline ring formation, providing a route to the target compound with controlled oxidation states.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The nucleophilic addition of Grignard reagents to ortho-OBoc salicylaldehydes followed by reaction with 4,5-dihydrooxazoles is a recent advancement allowing the assembly of complex oxazoline derivatives in a single pot, which could be adapted for selenium-substituted analogs.
- The methylselanyl group is sensitive to harsh conditions; therefore, mild cyclization and oxidation methods are preferred to maintain the integrity of the selenium substituent.
- Purification typically involves extraction with dichloromethane, washing with water and sodium bicarbonate solutions, drying over sodium sulfate, and silica gel chromatography to achieve high purity.
- The oxidation of methylthio to methylselanyl groups using m-CPBA is a reliable method to introduce selenium functionality post-ring formation, offering flexibility in synthetic design.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, forming
Biological Activity
Oxazole derivatives, including Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅NOS
- Molecular Weight : 235.33 g/mol
This compound's unique configuration allows it to interact with biological systems effectively, making it a candidate for therapeutic applications.
Biological Activities
The biological activities of oxazole derivatives are extensive, including:
- Antimicrobial Activity : Studies have shown that oxazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from oxazole have been tested against various strains like Staphylococcus aureus, Escherichia coli, and Candida albicans with varying degrees of effectiveness .
- Anticancer Potential : Oxazole derivatives have been evaluated for their anticancer properties. The presence of specific substituents on the oxazole ring can enhance their ability to inhibit cancer cell proliferation .
- Anti-inflammatory and Antioxidant Effects : Certain oxazole compounds have demonstrated potential anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of oxazoles is closely related to their structure. The following table summarizes key findings regarding the structure-activity relationship:
| Substituent Position | Type of Substituent | Biological Activity |
|---|---|---|
| 2 | Methylselanyl | Enhanced antimicrobial activity |
| 4 | Dimethyl | Increased anticancer potential |
| 5 | Halogen | Improved anti-inflammatory effects |
Research indicates that modifications at different positions on the oxazole ring can significantly alter its pharmacological profile. For example, the introduction of a methylselanyl group at position 2 has been linked to improved antimicrobial efficacy .
Case Studies
Several studies have explored the biological activities of oxazole derivatives:
-
Antimicrobial Evaluation : A study synthesized various substituted oxazoles and tested their efficacy against bacterial strains. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Compound MIC (µg/ml) Activity Against 22a 4 E. coli 22b 7 S. aureus 22c 8 P. aeruginosa - Anticancer Studies : Research focused on the cytotoxic effects of oxazole derivatives on various cancer cell lines demonstrated promising results, with some compounds exhibiting IC50 values in the low micromolar range .
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties of specific oxazole derivatives revealed that they could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Biological Activities
Oxazole derivatives exhibit a range of biological activities that make them valuable in pharmaceutical applications:
- Antibacterial Activity : Compounds containing oxazole rings have shown effectiveness against various bacterial strains. For instance, studies indicate that specific oxazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some oxazole derivatives have demonstrated anti-inflammatory effects comparable to standard medications like Indomethacin. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : Research has highlighted the cytotoxic effects of oxazole derivatives on cancer cell lines. For example, certain synthesized oxazoles showed significant apoptosis in glioblastoma cells and reduced glucose levels in diabetic models .
Case Study 1: Antibacterial Efficacy
A series of novel 2,5-disubstituted oxazoles were synthesized and tested for antibacterial activity. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10.8 to 111.3 μM against Candida albicans and other bacterial strains, indicating promising antibacterial potential .
Case Study 2: Anti-inflammatory Activity
In a comparative study, several oxazole derivatives were evaluated for their anti-inflammatory effects. Compounds with halogen substitutions at specific positions on the oxazole ring displayed enhanced activity levels compared to traditional anti-inflammatory drugs, suggesting a structure-activity relationship that could guide future drug design .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/Effectiveness |
|---|---|---|---|
| Oxazole A | Antibacterial | Staphylococcus aureus | 10.8 μM |
| Oxazole B | Anti-inflammatory | In vitro (human cells) | Comparable to Indomethacin |
| Oxazole C | Anticancer | Glioblastoma (LN229) | Significant apoptosis observed |
| Oxazole D | Anti-diabetic | Drosophila melanogaster | Reduced glucose levels |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares the target compound with structurally analogous oxazoline derivatives:
Key Observations :
- Electronic Effects : Selenium’s polarizability enhances nucleophilic aromatic substitution reactivity compared to sulfur or oxygen analogs. The methylselanyl group may improve metal-binding affinity in catalytic systems .
- Steric Impact: The bulkier selenium atom could influence conformational rigidity. For example, rigid oxazolines enforce hypercoordinate interactions in organotin complexes, whereas flexible analogs show weaker Sn–N bonds .
- Biological Relevance : Sulfur analogs (e.g., methylthio-oxazole) are critical in drug synthesis, suggesting the selenium variant could have similar or enhanced pharmacokinetic properties .
Medicinal Chemistry
- The methylthio-oxazole derivative is a precursor to tucatinib, a tyrosine kinase inhibitor, highlighting the pharmacophoric importance of chalcogen (S/Se) substituents in drug design .
- Selenium’s antioxidant properties could make the methylselanyl compound a candidate for radioprotective agents or enzyme inhibitors.
Organometallic Chemistry
Material Science
- Oxazolines with aromatic substituents (e.g., methoxyphenyl) form stable crystals with defined dihedral angles (8.6° between oxazole and phenyl planes), relevant for designing optoelectronic materials .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis of substituted dihydrooxazoles typically involves multi-step protocols. For selenium-containing derivatives, a modular approach is recommended:
Precursor Synthesis : Start with 2-methylselanylbenzaldehyde, reacting it with a chiral amino alcohol (e.g., (S)-(+)-2-phenylglycinol) under acid catalysis to form an imine intermediate. This step mirrors enantioselective oxazoline synthesis, achieving yields >80% when using glacial acetic acid as a catalyst .
Cyclization : Employ microwave-assisted or solvent-free conditions to promote cyclization, reducing reaction time and improving purity. Green synthesis principles (e.g., ionic liquids or deep-eutectic solvents) enhance atom economy and minimize toxic byproducts .
Organometallic Functionalization : Introduce methylselanyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Stille coupling with organotin reagents). Evidence from analogous bromophenyl oxazoles shows that steric hindrance from the 4,4-dimethyl group may require elevated temperatures (80–100°C) .
- Key Factors : Solvent choice (polar aprotic solvents improve selenide stability), catalyst selection (Pd(PPh₃)₄ for cross-coupling), and protecting group strategies (e.g., tert-butyloxycarbonyl for nitrogen) critically impact yield and purity .
Q. How can spectroscopic and crystallographic methods characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. The methylselanyl group’s deshielding effect on adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm) distinguishes it from sulfur/oxygen analogs. ⁷⁷Se NMR (if accessible) provides direct evidence of selenium bonding .
- X-ray Crystallography : Resolve the dihydrooxazole ring’s puckering angle (typically 15–25°) and the Se–C bond length (~1.90–1.95 Å). Crystallographic data from analogous methoxyphenyl derivatives reveal intermolecular Se···O interactions (2.7–3.0 Å), influencing packing motifs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ for C₁₃H₁₇NSeO: ~308.03). Fragmentation patterns (e.g., loss of CH₃Se•) aid in structural validation .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals. The HOMO-LUMO gap (~4.5 eV) suggests moderate electrophilicity, with the selenium atom acting as a charge-transfer mediator .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(Se) → σ*(C–N)) to explain stabilization effects. For similar oxazoles, NBO analysis reveals delocalization energies of 20–30 kcal/mol .
- Reactivity Studies : Simulate nucleophilic attack at the selenium center using Fukui indices. Methylselanyl groups exhibit higher electrophilicity compared to thioether analogs, favoring reactions with soft nucleophiles (e.g., Grignard reagents) .
Q. How does the methylselanyl moiety influence this compound’s utility in materials science or catalysis?
- Methodological Answer :
- Semiconducting Applications : The selenium atom enhances π-conjugation in the aromatic system, as shown in studies of selenophene-based polymers. Cyclic voltammetry (CV) can measure redox activity, with oxidation potentials (~1.2 V vs. Ag/AgCl) indicating suitability for organic field-effect transistors (OFETs) .
- Catalytic Roles : The Se–C bond’s polarizability facilitates oxidative addition in cross-coupling reactions. For example, in Sonogashira coupling, the methylselanyl group acts as a directing ligand, improving regioselectivity (yields >75% vs. ~60% for sulfur analogs) .
- Photophysical Properties : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima at ~280 nm (π→π* transitions) and fluorescence emission at ~350 nm, making it a candidate for optoelectronic materials .
Q. What strategies resolve contradictions in reported synthetic yields for selenium-containing oxazoles?
- Methodological Answer : Discrepancies often arise from:
- Selenium Source Purity : Use freshly distilled (CH₃)₂Se₂ to avoid diselenide byproducts.
- Steric Effects : The 4,4-dimethyl group increases steric hindrance, requiring longer reaction times (24–48 hrs) for complete conversion .
- Analytical Validation : Cross-validate yields via HPLC (C18 column, MeCN/H₂O mobile phase) and ¹H NMR integration. For example, a study on bromophenyl oxazoles corrected yields from 70% to 88% after accounting for residual solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
